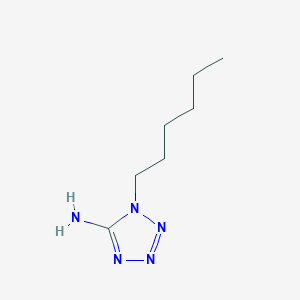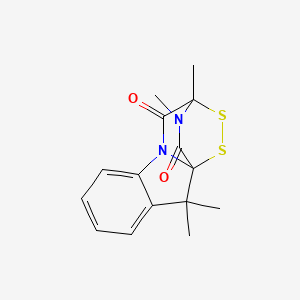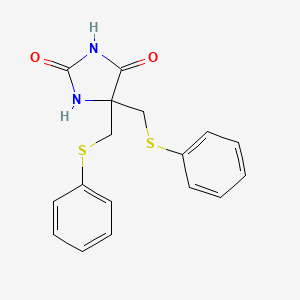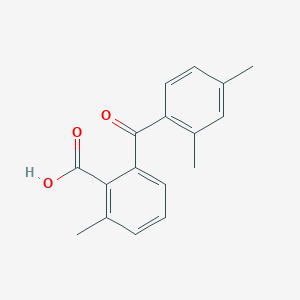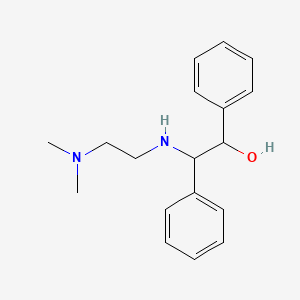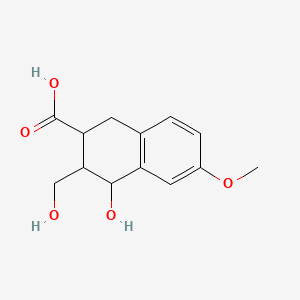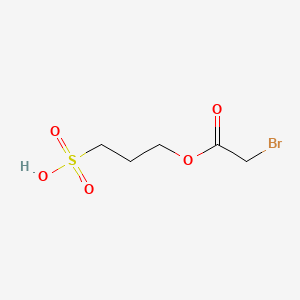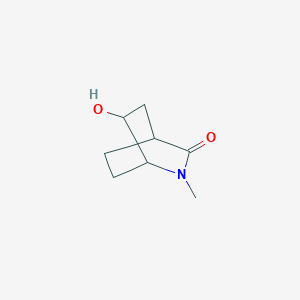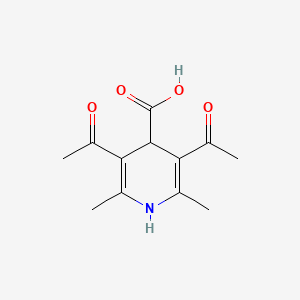
3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is a chemical compound with the molecular formula C11H15NO2. It is a derivative of dihydropyridine, a class of compounds known for their biological and pharmacological activities. This compound is characterized by the presence of acetyl groups at the 3 and 5 positions, and methyl groups at the 2 and 6 positions on the dihydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of acetyl acetone with the corresponding aldehyde and ammonia gas. This reaction typically occurs under reflux conditions in an alcohol-alkaline medium for 8-10 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different dihydropyridine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which can have different biological and pharmacological properties.
Scientific Research Applications
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid has several scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes involved in metabolic processes. The compound may also interact with calcium channels, leading to the modulation of calcium ion flow in cells .
Comparison with Similar Compounds
Similar Compounds
3,5-Diacetyl-1,4-dihydro-2,6-lutidine: Similar in structure but lacks the carboxylic acid group.
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Contains ester groups instead of acetyl groups.
4-Phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains phenyl and ester groups.
Uniqueness
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
27296-06-6 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-5-9(7(3)14)11(12(16)17)10(8(4)15)6(2)13-5/h11,13H,1-4H3,(H,16,17) |
InChI Key |
FWQMVTACSLVNOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)C)C(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/structure/B12799520.png)
